molecular formula C12H13ClO3 B12313305 methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate

methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate

Cat. No.: B12313305
M. Wt: 240.68 g/mol
InChI Key: HRSUSRSBEAWIIJ-QPJJXVBHSA-N
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Description

Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is an α,β-unsaturated ester featuring a (2E)-configured propenoate backbone substituted at the β-position with a 4-(2-chloroethoxy)phenyl group. The 2-chloroethoxy substituent introduces both lipophilic and electron-withdrawing characteristics, which may influence reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl (E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C12H13ClO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+

InChI Key

HRSUSRSBEAWIIJ-QPJJXVBHSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OCCCl

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate typically involves the reaction of 4-(2-chloroethoxy)benzaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the ester in the presence of a base such as piperidine or pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The propenoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physical properties of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate with similar compounds:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-(2-chloroethoxy) C₁₂H₁₃ClO₃ 240.68 (calculated) Hypothesized increased lipophilicity -
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate 4-nitro C₁₀H₉NO₄ 207.19 High reactivity due to nitro group
Methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate 4-chlorosulfonyl C₁₀H₉ClO₄S 244.69 Sulfonyl group enhances stability
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate 2-chlorophenyl (ester) C₁₈H₁₆ClO₅ 353.77 AChE IC₅₀ = 46.18 µM; BChE IC₅₀ = 32.46 µM
Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate 4-methoxy C₁₂H₁₄O₃ 206.24 Syn-periplanar C=C conformation

Key Observations :

  • Electron-Withdrawing Groups : Nitro and chlorosulfonyl substituents (e.g., in and ) increase molecular polarity and stability but may reduce bioavailability due to higher hydrophilicity.
  • Biological Activity : Chlorinated aromatic systems, such as 2-chlorophenyl esters, demonstrate significant cholinesterase inhibition, suggesting that the chloroethoxy group in the target compound may confer similar bioactivity .

Crystallographic and Conformational Data

  • Syn-Periplanar Conformation: Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate adopts a syn-periplanar C=C conformation (torsion angle = 3.2°), which is critical for π-orbital conjugation and stability .
  • Impact of Substituents : Bulky groups (e.g., chlorosulfonyl) may distort the planar structure, reducing conjugation efficiency .

Biological Activity

Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate, with the CAS number 1955564-16-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₃ClO₃
Molecular Weight240.68 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is attributed to its structural features, particularly the α,β-unsaturated carbonyl system. This structure allows the compound to engage in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. Recent studies suggest that compounds with similar structures can exhibit significant interactions with various enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit bacterial growth and exhibit antifungal activity. The exact mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Potential

The potential anticancer activity of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth in vitro and in vivo models has been documented, indicating its promise as a therapeutic agent against certain types of cancer.

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, results showed a dose-dependent inhibition of cell proliferation. The compound was tested against several cell lines, including breast and colon cancer cells, demonstrating significant cytotoxicity at concentrations above 10 µM.

Pharmaceutical Development

Given its biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that could enhance efficacy and selectivity against target diseases.

Agricultural Uses

The compound's antimicrobial properties also suggest potential applications in agriculture as a natural pesticide or fungicide. Research into its effectiveness against plant pathogens could lead to environmentally friendly agricultural solutions.

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